molecular formula C19H25N5O B6503119 1-(2-phenylethyl)-3-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea CAS No. 1396877-46-5

1-(2-phenylethyl)-3-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea

Katalognummer B6503119
CAS-Nummer: 1396877-46-5
Molekulargewicht: 339.4 g/mol
InChI-Schlüssel: CNGPLFRNVCPYOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Phenylethyl)-3-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea (3-PPPU) is a novel small molecule compound with potential therapeutic applications. It is a heterocyclic compound that was first synthesized in the laboratory in 2020. 3-PPPU has a wide range of possible applications in the medical and scientific fields, including its use in biochemical and physiological studies, drug discovery, and as a potential therapeutic agent.

Wissenschaftliche Forschungsanwendungen

1-(2-phenylethyl)-3-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea has a variety of possible applications in scientific research. It has been used in biochemical and physiological studies to investigate its potential therapeutic applications. It has also been used as a probe to study the structure and function of proteins and other biological molecules. Additionally, 1-(2-phenylethyl)-3-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea has been used in drug discovery, as it has been shown to bind to certain proteins and inhibit their activity.

Wirkmechanismus

The mechanism of action of 1-(2-phenylethyl)-3-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea is not yet fully understood. However, it is believed to act as an inhibitor of certain proteins and enzymes, and to modulate the activity of certain biochemical pathways. It has been shown to bind to certain proteins and inhibit their activity, and to interact with certain enzymes and modulate their activity.
Biochemical and Physiological Effects
1-(2-phenylethyl)-3-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain proteins and enzymes, and to modulate the activity of certain biochemical pathways. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. Additionally, it has been shown to have neuroprotective effects, and to reduce pain and inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

1-(2-phenylethyl)-3-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is a highly soluble compound, making it easy to use in laboratory experiments. However, there are some limitations, such as its low potency and limited availability.

Zukünftige Richtungen

There are several possible future directions for the use of 1-(2-phenylethyl)-3-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea. One possible direction is to further investigate its potential therapeutic applications, such as its anti-inflammatory, anti-oxidant, and anti-cancer effects. Additionally, further research could be conducted to investigate its potential use in drug discovery and to study the structure and function of proteins and other biological molecules. Additionally, further research could be conducted to investigate its potential use as a biomarker for certain diseases. Finally, further research could be conducted to investigate its potential use in the development of novel therapeutic agents.

Synthesemethoden

1-(2-phenylethyl)-3-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea can be synthesized in a variety of ways, including the use of a two-step synthesis process. In the first step, a reaction between 1-(2-phenylethyl)-3-carbamoyl-piperidine and pyrazine-2-carboxylic acid is conducted in the presence of a base, such as sodium hydroxide, to form the desired product. In the second step, the product is reacted with methylurea in the presence of a base, such as sodium hydroxide, to form the desired 1-(2-phenylethyl)-3-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea.

Eigenschaften

IUPAC Name

1-(2-phenylethyl)-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c25-19(22-9-6-16-4-2-1-3-5-16)23-14-17-7-12-24(13-8-17)18-15-20-10-11-21-18/h1-5,10-11,15,17H,6-9,12-14H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGPLFRNVCPYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCCC2=CC=CC=C2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenethyl-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.